molecular formula C12H16O2 B8611966 Methyl 3-isobutyl-benzoate

Methyl 3-isobutyl-benzoate

Cat. No. B8611966
M. Wt: 192.25 g/mol
InChI Key: FFAFVTXNTKACSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07956216B2

Procedure details

94A (1.07 g, 5.5 mmol) was suspended in EtOH (10 mL) and aqueous NaOH (1 M, 20 mL) and was heated to 80° C. for forty-five minutes. Upon cooling to room temperature, the solution was acidified with HCl (conc.), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (262 mg, 27%). NMR 1H (ppm, CDCl3): 7.94-7.89 (m, 2H), 7.39-7.33 (m, 2H), 2.53 (d, J3=7.2 Hz, 2H), 1.94-1.85 (m, 1H), 0.90 (t, J3=6.6 Hz, 6H).
Name
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH:11]([CH3:13])[CH3:12])[CH:5]=1.[OH-].[Na+].Cl>CCO>[CH2:10]([C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:14])=[O:2])[CH:11]([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CC(C)C)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The white crystalline precipitate was dried under vacuum (262 mg, 27%)

Outcomes

Product
Name
Type
Smiles
C(C(C)C)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.